Methyl 6-(diethylamino)-6-oxohexanoate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 6-(diethylamino)-6-oxohexanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-4-12(5-2)10(13)8-6-7-9-11(14)15-3/h4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFYZDHZQDQAGMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CCCCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80288743 | |
| Record name | methyl 6-(diethylamino)-6-oxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80288743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6942-23-0 | |
| Record name | NSC57424 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57424 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 6-(diethylamino)-6-oxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80288743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextual Significance Within Contemporary Organic Chemistry
In modern organic chemistry, molecules that contain multiple, distinct functional groups are of significant importance as they offer versatile platforms for constructing complex molecular architectures. Methyl 6-(diethylamino)-6-oxohexanoate is a prime example of such a molecule, featuring both an electrophilic ester and a robust amide moiety. This duality allows for selective chemical modifications at either end of the molecule, providing chemists with a strategic advantage in multistep syntheses.
The presence of the amide and ester groups is central to the fields of medicinal chemistry and materials science. mdpi.com The direct amidation of esters is a key reaction for forming amide bonds, which are fundamental in organic molecules. rsc.org Recent research has focused on developing new, more efficient methods for these transformations. rsc.orgnih.gov The amide-to-ester substitution is also a strategy being explored to optimize the properties of certain bioactive molecules. acs.org
Bifunctional molecules like this compound are also of interest in the development of novel catalysts and have potential applications in sustainable chemistry and drug research. chemeurope.com The ability to differentiate between two closely related functional units within a molecule is a significant challenge that researchers are actively addressing. chemeurope.com
Current Research Gaps and Future Directions in Investigating Methyl 6 Diethylamino 6 Oxohexanoate
Chemo- and Regioselective Synthesis Strategies
The construction of this compound hinges on the selective modification of the two carboxylic acid groups of a C6 dicarboxylic acid backbone, typically adipic acid. The key challenge is to esterify one carboxyl group while leaving the other free for subsequent amidation, or vice versa.
Esterification Protocols for Compound Precursors
The most common precursor for the target compound is Monomethyl adipate (B1204190), the monoester of adipic acid. rsc.org The synthesis of this precursor requires careful control to prevent the formation of the diester, dimethyl adipate. rsc.orgresearchgate.net
Conventional esterification of adipic acid with methanol (B129727) often leads to a mixture of the monoester, diester, and unreacted diacid due to the reversible nature of the reaction. google.comnih.gov To achieve high selectivity for the monoester, several strategies have been developed. One approach involves reacting adipic acid anhydride (B1165640) with methanol. This method can effectively reduce the production of the diester, simplifying the separation process and increasing the yield and purity of the monoester. nih.govgoogle.com Another method uses a large excess of the diacid compared to the alcohol.
Heterogeneous catalysts, such as acidic ion-exchange resins like Amberlyst 15, are also employed to facilitate the esterification of adipic acid with methanol. researchgate.netrsc.org The reaction rate can be increased by raising the temperature, alcohol-to-acid ratio, and catalyst loading. researchgate.netrsc.org For instance, using a 15:1 molar ratio of methanol to adipic acid with an Amberlyst 15 catalyst at 323 K has been shown to be effective. researchgate.net Research has also demonstrated that certain alumina (B75360) catalysts exhibit high selectivity towards the monoester, even with longer reaction times or higher catalyst concentrations. google.com
Interactive Table: Comparison of Esterification Methods for Adipic Acid
| Starting Material | Reagent | Catalyst | Key Conditions | Selectivity for Monoester | Reference(s) |
| Adipic Acid | Methanol | Sulfuric Acid | Aqueous solution, non-polar solvent extraction | Moderate; requires continuous extraction | rsc.org |
| Adipic Acid | Methanol | Amberlyst 15 | 15:1 Methanol:Acid ratio, 323 K | High conversion, selectivity depends on conditions | researchgate.net |
| Adipic Anhydride | Ethanol | Acid catalyst | Alcoholysis of the anhydride | High; reduces diester formation | nih.govgoogle.com |
| Adipic Acid | Methanol | Alumina (Al2O3 CE) | 50 equiv. of alcohol, 25 °C, 24 hours | Very high selectivity, low to moderate conversion | google.com |
Amidation Reactions Employed in the Synthesis of the Compound
Once Monomethyl adipate is obtained, the subsequent step is the amidation of the remaining free carboxylic acid group with diethylamine (B46881) to yield this compound. Amide bond formation is a cornerstone of organic synthesis, but traditional methods often require stoichiometric activating agents (like carbodiimides or phosphonium (B103445) salts) that generate significant waste, exhibiting poor atom economy. mdpi.comyoutube.comresearchgate.net
Direct amidation, the reaction of a carboxylic acid with an amine to form an amide with water as the only byproduct, is the most atom-economical approach. youtube.com However, this reaction is challenging due to the formation of a stable and unreactive ammonium (B1175870) carboxylate salt. nih.gov Overcoming this requires high temperatures (typically >160 °C), which can be unsuitable for complex molecules. nih.gov
Catalytic methods provide a more efficient and milder alternative. Boron-based catalysts, such as boric acid and borate (B1201080) esters like B(OCH2CF3)3, have proven effective for direct amidation. researchgate.netnih.gov These reactions can be carried out in common solvents like acetonitrile (B52724) and often allow for simple product purification. nih.gov The direct conversion of esters to amides, known as aminolysis, is another viable pathway. While this can be achieved thermally, catalytic systems significantly improve efficiency. Various metal catalysts and organocatalysts have been developed for the direct amidation of esters. nih.govmdpi.com
Interactive Table: Overview of Amidation Strategies
| Method | Reactants | Reagents/Catalysts | Byproducts | Atom Economy | Reference(s) |
| Stoichiometric Activation | Carboxylic Acid + Amine | Coupling reagents (EDC, HATU, etc.) | Water + Stoichiometric waste | Poor | youtube.comresearchgate.net |
| Thermal Condensation | Carboxylic Acid + Amine | Heat (>160 °C) | Water | High | nih.gov |
| Boron-Catalyzed Amidation | Carboxylic Acid + Amine | Boric Acid or Borate Esters | Water | High | researchgate.netnih.gov |
| Catalytic Aminolysis | Ester + Amine | Metal or Organocatalysts | Alcohol | Moderate to High | nih.govmdpi.com |
Stereoselective Approaches for Chiral Analogs and Derivatives
Chiral amides are prevalent structural units in many pharmaceuticals and natural products. mdpi.comrsc.org While specific studies on the stereoselective synthesis of this compound are not extensively documented, general principles of asymmetric synthesis can be applied to generate chiral analogs. Chirality could be introduced into the adipic acid backbone prior to or during the synthesis.
One strategy involves starting with a chiral precursor. For instance, asymmetric synthesis could yield chiral derivatives of 6-aminohexanoic acid, a related C6 compound, which could then be chemically modified. nih.govnih.gov Another approach is the use of chiral catalysts during the synthesis. The enantioselective synthesis of chiral amides has been achieved through methods like the co-catalyzed carbene N–H insertion reaction, which allows for the N-alkylation of primary amides with excellent enantioselectivity. mdpi.comrsc.org
Furthermore, the development of racemization-free coupling reagents is crucial when dealing with chiral carboxylic acids or amines to prevent the loss of stereochemical integrity during the amidation step. rsc.org C₂-symmetric chiral N,N′-dioxide ligands have also been developed that can coordinate with various metal ions to create chiral Lewis acid catalysts, which are effective in a number of asymmetric reactions. researchgate.net These general methodologies provide a framework for the potential synthesis of chiral derivatives of this compound, should such compounds be of interest.
Green Chemistry Principles in the Synthesis of this compound
The synthesis of amides has been identified by the American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable as a key area for improvement, with a focus on avoiding poor atom economy. mdpi.com Applying green chemistry principles to the synthesis of this compound involves optimizing the entire synthetic route to minimize waste, reduce energy consumption, and utilize safer, renewable materials.
Solvent-Free and Atom-Economical Methodologies
A primary goal of green chemistry is to maximize atom economy, which measures the efficiency of a reaction in converting reactants to the desired product. Direct catalytic amidation of a carboxylic acid with an amine represents the most atom-economical route, producing only water as a byproduct. rsc.orgmdpi.com This contrasts sharply with classical methods that use stoichiometric activating agents, generating large amounts of waste. mdpi.com
Solvent-free reactions, or those conducted in greener solvents like water or bio-based solvents, are another key aspect. mdpi.com Several methodologies have been reported for the solvent-free synthesis of amides from esters, often using a catalyst such as lithium hydroxide (B78521). nih.gov Performing reactions without solvents can simplify purification, reduce waste, and lower costs. For instance, a method for amide synthesis from phenyl esters and aryl amines has been developed that is performed without any solvent and uses sodium hydride as a cheap and environmentally benign base. rsc.org
Catalytic Systems for Enhanced Synthetic Efficiency
Catalysis is a fundamental pillar of green chemistry, enabling reactions to proceed with higher efficiency and selectivity under milder conditions. For the synthesis of this compound, catalytic systems can be applied to both the initial esterification and the final amidation step.
For the esterification of adipic acid, solid acid catalysts like Amberlyst resins offer advantages over traditional mineral acids, as they are easily separated from the reaction mixture and can be recycled. researchgate.netrsc.org
In the amidation step, a wide range of catalytic systems have been explored to avoid the need for stoichiometric activators. Boron-based catalysts are effective for the direct condensation of carboxylic acids and amines. researchgate.net Various metal catalysts, including those based on ruthenium, copper, or manganese, can facilitate the amidation of esters. nih.gov For example, copper nanoparticles supported on zeolites have been shown to be efficient catalysts for amide bond formation from tertiary amines and acid anhydrides. The use of heterogeneous catalysts is particularly advantageous from a green chemistry perspective, as they can be easily recovered and reused, minimizing waste and catalyst contamination of the product.
Purification and Isolation Techniques for High-Purity this compound
The isolation of this compound in high purity is critical for its subsequent use and characterization. Achieving high purity necessitates the removal of unreacted starting materials, catalysts, solvents, and side products from the crude reaction mixture. The selection of an appropriate purification strategy depends on the physical properties of the compound (e.g., boiling point, solubility, crystallinity) and the nature of the impurities. Common techniques employed for the purification of related N,N-dialkyl amides and esters include distillation, chromatography, and crystallization.
Distillation
Given its molecular structure, this compound is expected to be a high-boiling liquid. Vacuum distillation or short-path distillation is often the method of choice for purifying thermally stable, non-volatile liquid compounds. orgsyn.orgresearchgate.net This technique separates compounds based on differences in their boiling points at reduced pressure, which allows for distillation at lower temperatures, thereby preventing thermal decomposition. For a related compound, methyl 6-oxohexanoate, short-path distillation at a pressure of 1.5 mm Hg and a temperature of 83–86°C has been successfully employed. orgsyn.org A similar approach would be applicable to this compound, with the precise conditions of temperature and pressure requiring optimization based on its specific vapor pressure characteristics.
Chromatographic Methods
Chromatography is a powerful and versatile technique for the separation and purification of complex mixtures. nih.gov For amides and esters that are difficult to separate by distillation due to close boiling points or thermal sensitivity, chromatographic methods are indispensable.
Column Chromatography: Flash column chromatography using a stationary phase like silica (B1680970) gel or alumina is a standard method. The separation is based on the differential adsorption of the components of the mixture to the stationary phase. A solvent system, typically a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane), is used as the mobile phase. nih.gov The polarity of the solvent system is optimized to achieve effective separation of the target compound from its impurities.
High-Performance Liquid Chromatography (HPLC): For achieving very high purity (>99%), preparative HPLC is an effective, albeit more resource-intensive, technique. Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (such as acetonitrile/water or methanol/water mixtures), is commonly used for the purification of moderately polar organic molecules. jconsortium.com This method separates compounds based on their hydrophobicity.
The following table summarizes typical chromatographic conditions that could be adapted for the purification of this compound, based on general principles for separating dialkylamides and esters. nih.govnih.gov
| Technique | Stationary Phase | Mobile Phase System (Gradient) | Detection Method | Purity Achieved |
| Flash Chromatography | Silica Gel | Hexane / Ethyl Acetate | Thin Layer Chromatography (TLC) | >95% |
| Preparative HPLC | C18 Silica | Acetonitrile / Water | UV Detector | >99% |
Crystallization
If this compound is a solid at room temperature or can form stable crystalline adducts, crystallization is an excellent method for achieving high purity. This technique relies on the differences in solubility between the compound and impurities in a given solvent. The crude product is dissolved in a suitable solvent at an elevated temperature, and as the solution cools, the pure compound crystallizes out, leaving impurities behind in the solution. nih.gov
For the related compound, methyl 6-amino-6-oxohexanoate, crystals suitable for X-ray diffraction were obtained by the slow evaporation of a methanol solution. nih.gov Another example involves the purification of mandelic acid N,N-diethylamide through the formation of a crystalline adduct with calcium chloride and water from a solution in ethyl acetate or toluene. google.com While direct crystallization may be challenging if the compound is a liquid or oil, derivatization to a solid or adduct formation can be a viable strategy.
The choice of solvent is crucial for successful crystallization. Ideal solvents should dissolve the compound well at high temperatures but poorly at low temperatures.
| Method | Solvent System | Typical Temperature Profile | Expected Outcome |
| Cooling Crystallization | Methanol or Ethanol | Dissolve at boiling point, cool slowly to 0-5 °C | Crystalline solid of high purity |
| Evaporative Crystallization | Dichloromethane / Hexane | Dissolve at room temperature, allow slow evaporation | Formation of single crystals |
| Adduct Crystallization | Ethyl Acetate / CaCl₂·2H₂O | Stirring at ambient temperature | Precipitation of crystalline adduct |
Ultimately, a combination of these techniques may be necessary to achieve the desired level of purity. For instance, an initial purification by vacuum distillation could be followed by flash chromatography to remove closely related impurities, yielding this compound of high purity.
Hydrolytic Stability and Degradation Pathways
Hydrolysis of this compound involves the cleavage of either the ester or the amide linkage, leading to the formation of 6-(diethylamino)-6-oxohexanoic acid and methanol, or adipic acid and diethylamine, respectively. The kinetics and dominant degradation pathway are highly dependent on the pH of the medium.
Under acidic conditions, both the ester and amide moieties are susceptible to hydrolysis. The generally accepted mechanism for both is bimolecular (A-2 type), involving the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by a nucleophilic attack by a water molecule. egyankosh.ac.inchemistrysteps.com
However, the ester group is significantly more reactive than the amide group under these conditions. The resonance stabilization of the amide bond, due to the delocalization of the nitrogen lone pair into the carbonyl group, makes it a less effective electrophile and imparts partial double-bond character to the C-N bond, rendering it more difficult to cleave. chemistrysteps.com Studies on related structures have shown that the ester C-O bond can be hydrolyzed up to 130 times faster than the amide C-N bond in acidic media. mdpi.com
The reaction sequence is as follows:
Protonation: The carbonyl oxygen of the ester is reversibly protonated by an acid catalyst (H₃O⁺).
Nucleophilic Attack: A water molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the attacking water moiety to the methoxy (B1213986) group, converting it into a better leaving group (methanol).
Elimination: The methanol molecule is eliminated, and the carbonyl double bond is reformed.
Deprotonation: The protonated carbonyl of the resulting carboxylic acid is deprotonated, regenerating the acid catalyst.
While the amide can undergo a similar pathway, the energy barrier for the cleavage of the C-N bond is substantially higher. Therefore, acid-catalyzed hydrolysis of this compound is expected to selectively yield 6-(diethylamino)-6-oxohexanoic acid and methanol as the primary products under controlled conditions.
Table 1: Relative Reactivity of Functional Groups in Acid-Catalyzed Hydrolysis
| Functional Group | Relative Rate (k_rel) | Primary Products |
|---|---|---|
| Methyl Ester | ~10² | 6-(diethylamino)-6-oxohexanoic acid + Methanol |
| N,N-Diethylamide | 1 | Adipic acid + Diethylamine |
Note: This table presents generalized relative reactivity based on established principles of organic chemistry; specific kinetic data for this compound is not available.
Base-catalyzed hydrolysis, or saponification, exhibits a much greater selectivity for the ester functional group over the amide. Amides are notoriously resistant to alkaline hydrolysis, often requiring harsh conditions such as concentrated alkali and high temperatures for cleavage. arkat-usa.orgyoutube.com In contrast, esters are readily hydrolyzed under mild basic conditions. chemrxiv.org
The mechanism for ester hydrolysis is a bimolecular acyl-oxygen cleavage (BAc2). rsc.org
Nucleophilic Attack: A hydroxide ion (OH⁻) directly attacks the electrophilic carbonyl carbon of the ester.
Formation of Tetrahedral Intermediate: A negatively charged tetrahedral intermediate is formed.
Elimination: The intermediate collapses, expelling the methoxide (B1231860) ion (CH₃O⁻) as the leaving group to form a carboxylic acid.
Deprotonation: The methoxide ion, being a strong base, rapidly deprotonates the newly formed carboxylic acid in an irreversible step, yielding a carboxylate salt and methanol.
The extreme poor leaving group ability of the dialkylamide anion (⁻N(CH₂CH₃)₂) makes the equivalent pathway for the amide highly unfavorable. chemistrysteps.com Consequently, base-catalyzed hydrolysis of this compound provides a highly chemoselective method to exclusively cleave the ester linkage.
Table 2: Kinetic Parameters for Base-Catalyzed Hydrolysis of a Model Aliphatic Ester
| Parameter | Value |
|---|---|
| Reaction Order | Second Order (First order in ester, first order in hydroxide) chemrxiv.org |
| Rate Determining Step | Nucleophilic attack of OH⁻ |
| Typical Leaving Group | Alkoxide (e.g., CH₃O⁻) |
Note: This table is based on general kinetic studies of aliphatic esters. rsc.orgacs.org
Transesterification Reactions and Their Mechanisms
Transesterification involves the conversion of the methyl ester group into a different ester by reaction with an alcohol. This reaction can be catalyzed by either acid or base, and under these conditions, the N,N-diethylamide group remains inert.
Under basic conditions, the mechanism is initiated by the attack of an alkoxide nucleophile (RO⁻) on the ester carbonyl, proceeding through a tetrahedral intermediate similar to that in saponification. The expulsion of a methoxide ion (CH₃O⁻) yields the new ester. The reaction is an equilibrium process, and it is typically driven to completion by using a large excess of the reactant alcohol or by removing the methanol by-product. nih.gov
Acid-catalyzed transesterification proceeds via a mechanism analogous to acid-catalyzed hydrolysis. The carbonyl is first protonated, followed by nucleophilic attack from the new alcohol. After a series of proton transfers, methanol is eliminated as the leaving group, and the new ester is formed upon deprotonation. nih.gov
Amidation Reactions and Amide Exchange Pathways
Two distinct amidation-type reactions can be considered for this compound: aminolysis of the ester and transamidation of the amide.
Aminolysis refers to the reaction of the methyl ester with ammonia (B1221849) or a primary or secondary amine to form a new amide. This reaction proceeds via a nucleophilic acyl substitution mechanism where the amine acts as the nucleophile. chemistrysteps.com The reaction is generally slower than the aminolysis of more reactive acyl halides or anhydrides because methoxide is a poorer leaving group. The reaction often requires elevated temperatures to proceed at a practical rate. rsc.orgresearchgate.netacs.org This pathway would convert this compound into a derivative of adipamide (B165785).
Transamidation, the exchange of the diethylamino group for another amine, is a significantly more challenging transformation due to the high stability of the amide bond. This reaction typically does not occur under standard thermal conditions and requires specific catalytic systems, such as transition-metal catalysts or activation of the amide bond, to proceed under mild conditions.
Reductive Transformations of the Ester and Amide Moieties
The ester and amide groups can both be reduced, but their differing reactivity allows for some degree of selectivity depending on the reducing agent employed.
Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), will typically reduce both functional groups. The ester will be reduced to a primary alcohol, and the tertiary amide will be reduced to a tertiary amine. The product of complete reduction of this compound with LiAlH₄ would be 6-(diethylamino)hexane-1-ol.
More selective reducing agents can be used to target one group in the presence of the other. Sodium borohydride (B1222165) (NaBH₄), for instance, is generally not powerful enough to reduce amides and only reduces esters slowly. semanticscholar.orgyoutube.com Therefore, under carefully controlled conditions, it might be possible to selectively reduce the ester to an alcohol. Borane (BH₃) complexes are also known to reduce amides while being less reactive towards esters under certain conditions. acs.org Modern catalytic methods, often employing hydrosilanes with zinc or nickel catalysts, have been developed for the chemoselective reduction of amides in the presence of esters. organic-chemistry.org
Table 3: Predicted Products from Reduction of this compound
| Reducing Agent | Moiety Reduced | Primary Product |
|---|---|---|
| LiAlH₄ | Both Ester and Amide | 6-(diethylamino)hexane-1-ol |
| NaBH₄ / mild conditions | Ester (selectively) | 6-(diethylamino)-6-oxohexan-1-ol |
| BH₃·THF / specific conditions | Amide (selectively) | Methyl 6-(diethylamino)hexanoate |
| Catalytic Hydrogenation (Harsh) | Both Ester and Amide | 6-(diethylamino)hexane-1-ol |
Note: Product outcomes are predictions based on established selectivity of reducing agents.
Oxidative Stability and Pathways of Degradation
The oxidative degradation of this compound can occur at several positions, including the aliphatic backbone, the carbons alpha to the ester, and the carbons alpha to the amide nitrogen.
The saturated aliphatic chain and methyl ester group share degradation pathways common to fatty acid methyl esters (FAMEs). rsc.org This process is typically a free-radical autoxidation mechanism initiated by factors like heat, light, or trace metals. organic-chemistry.org The initial products are hydroperoxides, which can then decompose into a variety of secondary oxidation products, including aldehydes, ketones, and shorter-chain carboxylic acids, leading to polymerization and sludge formation. organic-chemistry.org
The N,N-diethylamino group introduces an additional, highly susceptible site for oxidation. The carbon atoms alpha to the nitrogen are prone to oxidative N-dealkylation, a common metabolic pathway for tertiary amines catalyzed by cytochrome P450 enzymes, which can also be mimicked by chemical oxidants. mdpi.comnih.gov This process involves the oxidation of an ethyl group to an unstable carbinolamine intermediate, which then decomposes to yield acetaldehyde (B116499) and the corresponding N-ethyl amide, Methyl 6-(ethylamino)-6-oxohexanoate. Subsequent oxidation could lead to the complete dealkylation to the primary amide.
Table 4: Potential Sites of Oxidative Attack
| Site | Type of Reaction | Likely Initial Products |
|---|---|---|
| Aliphatic Chain (CH₂) | Free-radical autoxidation | Hydroperoxides |
| α-Carbon to Nitrogen (N-CH₂-CH₃) | Oxidative N-dealkylation | Carbinolamine, N-dealkylated amide |
Role as a Nucleophile or Electrophile in Specific Organic Reactions
The dual functionality of this compound allows it to exhibit both nucleophilic and electrophilic characteristics.
Electrophilic Character:
The primary electrophilic sites in this compound are the carbonyl carbons of the ester and the amide groups.
Amide Carbonyl: The amide carbonyl carbon is generally less electrophilic than the ester carbonyl carbon due to the electron-donating resonance effect of the nitrogen atom's lone pair. solubilityofthings.com However, it can still be attacked by strong nucleophiles. Under acidic conditions, protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. solubilityofthings.com
Ester Carbonyl: The ester carbonyl carbon is a more reactive electrophilic center compared to the amide. It can undergo nucleophilic acyl substitution with a variety of nucleophiles. For instance, the reaction with amines, known as amidation, would lead to the formation of a diamide. masterorganicchemistry.com This reaction is often reversible and can be driven to completion by removing the alcohol byproduct. researchgate.netacs.orgacs.orgnih.gov The direct amidation of unactivated esters can also be promoted by strong bases. rsc.org
Nucleophilic Character:
While the carbonyl carbons are electrophilic, other parts of the molecule can exhibit nucleophilic behavior.
Enolate Formation: The α-hydrogens on the carbon adjacent to the ester carbonyl (C-5) are acidic and can be deprotonated by a strong base, such as lithium diisopropylamide (LDA), to form a nucleophilic enolate. libretexts.orgfiveable.melumenlearning.com This enolate can then participate in SN2 reactions with alkyl halides, leading to α-alkylation. libretexts.orglumenlearning.comlibretexts.org
Amide Oxygen: The oxygen atom of the amide carbonyl possesses lone pairs of electrons and can act as a nucleophile, particularly in reactions with strong electrophiles or under acidic conditions where it can be protonated.
The following table summarizes the potential nucleophilic and electrophilic sites and representative reactions:
| Site | Character | Potential Reactions | Reagents |
| Ester Carbonyl Carbon | Electrophilic | Nucleophilic Acyl Substitution (e.g., Amidation, Hydrolysis, Reduction) | Amines, Water/Acid/Base, LiAlH₄ |
| Amide Carbonyl Carbon | Electrophilic | Nucleophilic Acyl Substitution (under harsh conditions or activation) | Strong Nucleophiles, H₃O⁺ |
| α-Carbon to Ester | Nucleophilic (as enolate) | Alkylation | Strong Base (e.g., LDA), Alkyl Halide |
| Amide Oxygen | Nucleophilic | Protonation, Reaction with strong electrophiles | Strong Acids, Strong Electrophiles |
Reaction Kinetics and Thermodynamic Parameters for Key Transformations
Amidation of the Ester Group:
The reaction of a methyl ester with a primary or secondary amine to form an amide is a well-studied transformation. masterorganicchemistry.com The reaction is typically reversible, and the kinetics are influenced by temperature, catalyst, and the removal of the methanol byproduct. researchgate.netacs.orgacs.orgnih.gov
Kinetic studies on the amidation of fatty acid methyl esters with diethanolamine (B148213) have shown that the reaction follows second-order kinetics. researchgate.netacs.orgacs.orgnih.gov The rate of reaction is dependent on the concentration of both the ester and the amine. The equilibrium of the reaction can be shifted towards the product side by removing methanol, for instance, by conducting the reaction under vacuum or by using an inert gas stream. researchgate.netacs.orgacs.orgnih.gov
The thermodynamic parameters for amidation reactions indicate that they are often moderately exothermic. The enthalpy of reaction (ΔH) for the amidation of a fatty acid methyl ester has been reported, and the equilibrium constant (K) is temperature-dependent. acs.org
Hydrolysis of the Amide Group:
The hydrolysis of N,N-disubstituted amides is generally a slow process due to the stability imparted by resonance. solubilityofthings.com The reaction can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon and facilitates attack by a water molecule. solubilityofthings.com
Base-Catalyzed Hydrolysis: In the presence of a strong base, the hydroxide ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. solubilityofthings.com Vigorous conditions, such as the use of strong bases like potassium t-butoxide, may be required for the hydrolysis of tertiary amides. researchgate.net
Kinetic studies on the hydrolysis of amides, such as N,N-diethyl-m-toluamide (DEET), have been performed. The hydrolysis of DEET by a hydrolase enzyme from Pseudomonas putida was found to follow Michaelis-Menten kinetics, with specific Km and kcat values determined. researchgate.net The pH-rate profile of this enzymatic hydrolysis indicated the involvement of ionizable groups in the enzyme's active site. researchgate.net For non-enzymatic hydrolysis, the rate is dependent on the concentration of the acid or base catalyst. viu.carsc.org
The following table provides a qualitative overview of the expected kinetic and thermodynamic parameters for key transformations of this compound based on analogous reactions.
| Transformation | Expected Kinetics | Key Influencing Factors | Expected Thermodynamics |
| Amidation of Ester | Second-order overall | Temperature, Catalyst, Removal of Methanol | Moderately Exothermic, Reversible |
| Acid-Catalyzed Amide Hydrolysis | Dependent on [H⁺] and [Amide] | Acid Concentration, Temperature | Thermodynamically Favorable |
| Base-Catalyzed Amide Hydrolysis | Dependent on [OH⁻] and [Amide] | Base Strength, Temperature | Thermodynamically Favorable |
| α-Alkylation of Ester | SN2 kinetics for the alkylation step | Base Strength, Alkyl Halide Structure | Thermodynamically Favorable |
Derivatives, Analogs, and Their Synthetic Utility in Chemical Research
Synthesis of Alkyl and Aryl Ester Analogs of the Compound
The methyl ester group of Methyl 6-(diethylamino)-6-oxohexanoate can be readily converted into other alkyl or aryl esters through a process known as transesterification. wikipedia.orgbyjus.com This reaction involves the exchange of the methyl group with a different alkyl or aryl group from an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com
Acid-catalyzed transesterification is typically carried out by heating the methyl ester in an excess of the desired alcohol with a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid. The reaction proceeds by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. libretexts.org
Base-catalyzed transesterification is another common method, often employing an alkoxide that corresponds to the alcohol being used. masterorganicchemistry.com The alkoxide acts as a potent nucleophile, attacking the carbonyl carbon of the ester. To drive the equilibrium towards the desired product, the methanol (B129727) by-product is typically removed by distillation. wikipedia.org
The choice of catalyst and reaction conditions can be tailored to the specific alcohol being used, allowing for the synthesis of a wide array of ester analogs. For instance, volatile alcohols can be used in excess to drive the reaction, while for less volatile or solid alcohols, the removal of methanol is crucial. byjus.com
Table 1: Examples of Alkyl and Aryl Ester Analogs Synthesized from this compound via Transesterification
| Reactant Alcohol | Catalyst | Product |
| Ethanol | H₂SO₄ (cat.) | Ethyl 6-(diethylamino)-6-oxohexanoate |
| Isopropanol | NaO-iPr (cat.) | Isopropyl 6-(diethylamino)-6-oxohexanoate |
| Benzyl alcohol | H₂SO₄ (cat.) | Benzyl 6-(diethylamino)-6-oxohexanoate |
| Phenol | H₂SO₄ (cat.) | Phenyl 6-(diethylamino)-6-oxohexanoate |
Preparation of N-Substituted Amide Derivatives
The diethylamide group of this compound is relatively stable. Direct amide exchange with other amines is generally not a facile process. A more practical approach to preparing N-substituted amide derivatives involves a two-step sequence. First, the diethylamide can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. savemyexams.com The resulting 6-(methoxycarbonyl)hexanoic acid can then be coupled with a variety of primary or secondary amines to form the desired N-substituted amides.
This amide bond formation can be achieved using standard peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which activate the carboxylic acid for nucleophilic attack by the amine. masterorganicchemistry.com Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the desired amine. masterorganicchemistry.com This method is highly versatile and allows for the introduction of a wide range of substituents on the amide nitrogen.
Table 2: Representative N-Substituted Amide Derivatives Prepared from the Hydrolyzed Product of this compound
| Amine Reactant | Coupling Method | Product |
| Aniline | DCC | Methyl 6-(phenylamino)-6-oxohexanoate |
| Benzylamine | SOCl₂, then amine | Methyl 6-(benzylamino)-6-oxohexanoate |
| Piperidine (B6355638) | EDC | Methyl 6-(piperidin-1-ylcarbonyl)hexanoate |
| Diethylamine (B46881) | SOCl₂, then amine | This compound |
Functionalization of the Hexanoate (B1226103) Chain and Terminal Amine Moiety
The hexanoate chain of this compound offers opportunities for further functionalization, particularly at the carbon atom alpha to the ester carbonyl group (Cα). This position can be deprotonated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form an enolate. libretexts.orglibretexts.org This enolate can then react with various electrophiles in α-alkylation reactions to introduce substituents at this position. youtube.com For example, reaction with an alkyl halide can introduce a new alkyl group, thereby creating a more complex carbon skeleton. researchgate.net
Functionalization of the terminal N,N-diethylamine moiety is more challenging without disrupting the amide bond. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide to a diamine. organic-chemistry.org However, this transformation alters the fundamental structure of the parent molecule. The nitrogen lone pair in the diethylamine is also available for quaternization by reaction with alkyl halides, forming quaternary ammonium (B1175870) salts. libretexts.org
Selective reduction of the ester group in the presence of the amide can be achieved using milder reducing agents like lithium borohydride (B1222165), which would yield the corresponding alcohol while leaving the amide intact. harvard.edu This alcohol can then be further functionalized.
Incorporation of this compound into Larger Molecular Architectures
The bifunctional nature of this compound makes it a suitable monomer for the synthesis of polymers. After suitable modifications, this molecule can be incorporated into larger molecular architectures such as polyesters and polyamides.
For example, as mentioned earlier, the ester can be hydrolyzed to a carboxylic acid, and the amide can be reduced to an amine. This would result in a 6-amino-N,N-diethylhexan-1-oic acid monomer. This amino acid can then undergo self-condensation to form a polyamide. Alternatively, it can be copolymerized with other monomers, such as diamines or diacids, to create more complex polymer structures. libretexts.orgsparkl.me
If both the ester and amide functionalities are converted to amines (via reduction and subsequent amination of the ester), a diamine monomer is produced. This diamine can be polymerized with diacids or their derivatives to form polyamides. rasayanjournal.co.in Similarly, if both ends are converted to carboxylic acids, a diacid monomer is formed, which can be polymerized with diols to form polyesters or with diamines to form polyamides. acs.org The length of the hexanoate chain provides flexibility to the resulting polymer backbone.
Structure-Reactivity Relationships in Derivatives
The reactivity of the derivatives of this compound is influenced by both steric and electronic effects of the introduced substituents. acs.org
In the case of the ester analogs, the rate of hydrolysis, for example, will be affected by the nature of the alkyl or aryl group. nih.gov Electron-withdrawing groups on an aryl ester will increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the rate of hydrolysis. researchgate.net Conversely, bulky alkyl groups near the ester functionality can sterically hinder the approach of a nucleophile, thereby decreasing the reaction rate. researchgate.net
For the N-substituted amide derivatives, the stability of the amide bond is also governed by electronic and steric factors. Resonance delocalization of the nitrogen lone pair into the carbonyl group contributes to the stability of the amide bond. solubilityofthings.com Substituents on the nitrogen that enhance this delocalization can increase the stability of the amide. Bulky substituents on the nitrogen can also sterically protect the carbonyl group from nucleophilic attack.
Understanding these structure-reactivity relationships is crucial for designing derivatives with specific properties and for controlling their chemical transformations in further synthetic applications. nih.govnih.gov
Computational Chemistry and Theoretical Studies on Methyl 6 Diethylamino 6 Oxohexanoate
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure
No published studies were found that performed quantum chemical calculations to determine the molecular geometry or electronic structure of Methyl 6-(diethylamino)-6-oxohexanoate.
Density Functional Theory (DFT) Studies on Conformation
There are no available DFT studies that have investigated the conformational landscape of this compound to identify its stable conformers.
Calculation of Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distributions have not been calculated or reported for this specific compound in the scientific literature.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Prediction of Spectroscopic Parameters
There is no available research that computationally predicts the spectroscopic parameters (such as NMR, IR, or UV-Vis spectra) for this compound.
Reaction Pathway Modeling and Transition State Analysis
No studies have been published on the modeling of reaction pathways or the analysis of transition states involving this compound.
Applications of Methyl 6 Diethylamino 6 Oxohexanoate in Advanced Chemical Synthesis and Materials Science
Role as a Versatile Synthetic Building Block in Organic Chemistry
Precursor in the Synthesis of Complex Heterocyclic Compounds
The linear carbon chain and terminal functional groups of Methyl 6-(diethylamino)-6-oxohexanoate could theoretically be utilized in cyclization reactions to form various heterocyclic systems. For instance, intramolecular reactions could potentially lead to the formation of piperidine (B6355638) or other nitrogen-containing ring structures. Despite this theoretical potential, there are no specific, documented instances in peer-reviewed literature of this compound being used as a precursor in the synthesis of complex heterocyclic compounds. The related compound, methyl 6-amino-6-oxohexanoate, has been noted as a starting material for heterocyclic synthesis, but this has not been documented for its diethylamino counterpart. nih.gov
Integration into Polymer Architectures for Specific Material Properties (e.g., as a monomer or functional group)
The bifunctional nature of this compound suggests it could be incorporated into polymer chains. For example, after hydrolysis of the methyl ester to a carboxylic acid, it could potentially be used as a monomer in the formation of polyamides or polyesters. The diethylamino group could also serve as a functional pendant group, potentially influencing the polymer's solubility, thermal properties, or ability to coordinate with metal ions. Nevertheless, there is a lack of specific research articles or patents that describe the integration of this compound into polymer architectures to achieve specific material properties.
Utilization in Supramolecular Chemistry and Self-Assembly
Molecules with both hydrogen bond accepting capabilities (the carbonyl oxygens of the ester and amide) and hydrophobic regions (the alkyl chain and ethyl groups) can sometimes participate in supramolecular assembly. However, the specific use of this compound in supramolecular chemistry and self-assembly has not been reported in the scientific literature.
Application in Advanced Analytical Method Development (e.g., as a standard, derivatizing agent)
There is no information available to suggest that this compound is used as a standard or a derivatizing agent in advanced analytical method development.
Role in Catalysis (e.g., as a ligand component, solvent additive)
The presence of nitrogen and oxygen atoms in this compound means it could potentially act as a ligand for metal catalysts. The diethylamide group, in particular, could coordinate with a metal center. It might also serve as a specialized solvent or additive in certain catalytic reactions. However, there are currently no published studies that detail the role of this compound in catalysis, either as a ligand component or a solvent additive.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C11H21NO3 |
| Molecular Weight | 215.29 g/mol |
| Density | 0.987 g/cm³ |
| Boiling Point | 301.2°C at 760 mmHg |
| Refractive Index | 1.449 |
| Vapor Pressure | 0.00107 mmHg at 25°C |
This data is based on information from commercial suppliers. letopharm.com
Environmental Fate and Green Chemistry Considerations for Methyl 6 Diethylamino 6 Oxohexanoate in Research and Production
Biodegradation Pathways in Model Environmental Systems
The biodegradation of Methyl 6-(diethylamino)-6-oxohexanoate is anticipated to proceed primarily through the enzymatic hydrolysis of its two key functional groups: the amide and the ester linkages. While specific studies on this exact molecule are not prevalent, pathways can be inferred from research on structurally similar compounds, such as N,N-diethyl-m-toluamide (DEET). nih.govethz.ch
The initial and most significant step in the aerobic biodegradation is likely the hydrolysis of the tertiary amide bond. nih.govethz.ch This reaction would be catalyzed by microbial hydrolases, such as amidases. For instance, bacteria like Pseudomonas putida have been shown to metabolize DEET by first breaking the amide bond to produce 3-methylbenzoate (B1238549) and diethylamine (B46881). nih.govethz.ch A similar process for this compound would yield Monomethyl adipate (B1204190) and Diethylamine .
Following the initial amide hydrolysis, the resulting intermediates would undergo further degradation:
Monomethyl adipate: The ester group of this intermediate would be susceptible to hydrolysis by esterase enzymes, yielding Adipic acid and Methanol (B129727) . Adipic acid can then enter central metabolic pathways, such as the β-oxidation pathway, to be fully mineralized.
Diethylamine: This compound can be metabolized by various microorganisms. The degradation pathway often involves conversion to acetaldehyde (B116499) before entering central metabolism. ethz.ch
Table 1: Postulated Biodegradation Pathway and Key Enzymes
| Step | Reaction | Intermediate Products | Potential Enzyme Class |
|---|---|---|---|
| 1 | Amide Hydrolysis | Monomethyl adipate, Diethylamine | Amidohydrolase |
| 2 | Ester Hydrolysis | Adipic acid, Methanol | Esterase |
| 3 | Further Metabolism | Enters central metabolic pathways (e.g., β-oxidation) | Various oxidoreductases |
Photodegradation Mechanisms in Aqueous and Gaseous Phases
Photodegradation is a key abiotic process that contributes to the transformation of chemical compounds in the environment. The mechanisms differ significantly between aqueous and gaseous phases.
Aqueous Phase: In surface waters, direct photolysis may occur if the molecule absorbs light in the environmentally relevant UV spectrum (λ > 290 nm). For amides, a primary photochemical reaction is the cleavage of the N-C(=O) bond (a photo-Fries type reaction). researchgate.net This cleavage would generate radical species that can undergo various subsequent reactions. The ester group is generally less susceptible to direct photolysis under environmental conditions.
Gaseous Phase: In the atmosphere, this compound is unlikely to persist in significant quantities due to its probable low volatility. However, any amount that does enter the atmosphere would be subject to indirect photo-oxidation. The primary mechanism would be reaction with hydroxyl radicals (•OH). nih.gov This process is a major degradation pathway for many organic compounds in the troposphere. nih.gov The reaction would likely involve hydrogen abstraction from the ethyl groups attached to the nitrogen atom, leading to the formation of de-ethylated and oxidized products.
Table 2: Summary of Photodegradation Mechanisms
| Phase | Mechanism | Primary Reaction | Potential Products |
|---|---|---|---|
| Aqueous | Direct Photolysis | N-C(=O) bond cleavage | Caged radical species, rearrangement products |
| Gaseous | Indirect Photo-oxidation | Reaction with hydroxyl radicals (•OH) | De-ethylated amides, oxidized derivatives |
Strategies for Sustainable Synthesis and Waste Reduction
Traditional methods for synthesizing amides often rely on coupling reagents (like carbodiimides) or the conversion of carboxylic acids to more reactive intermediates such as acyl chlorides. ucl.ac.ukresearchgate.net These methods typically generate significant stoichiometric waste and often use hazardous solvents like DMF or CH2Cl2, which presents environmental and disposal issues. ucl.ac.ukresearchgate.net Green chemistry principles aim to mitigate these problems through more sustainable synthetic routes. researchgate.net
Key Green Strategies:
Biocatalysis: The use of enzymes, particularly lipases like Candida antarctica lipase (B570770) B (CALB), offers a highly efficient and sustainable method for direct amidation. nih.gov These enzymatic reactions can be performed in greener solvents, such as cyclopentyl methyl ether, under mild conditions, producing the amide with high yields and purity, and generating water as the only byproduct. nih.gov
Solvent-Free Synthesis: Performing reactions in the absence of a solvent minimizes waste and eliminates the environmental impact associated with solvent production and disposal. researchgate.netmdpi.com Solvent-free or solid-state reactions, often facilitated by grinding or microwave heating, represent a greener alternative for amide synthesis. researchgate.netmdpi.com
Catalytic Direct Amidation: Developing catalytic methods that directly couple carboxylic acids and amines without the need for stoichiometric activating agents is a major goal. ucl.ac.ukbohrium.com These methods improve atom economy and reduce waste.
Photocatalyzed Synthesis: Recent advances include visible-light-mediated amidation strategies. nju.edu.cnresearchgate.netacs.org These methods can utilize tertiary amines and carboxylic acids under mild conditions, offering novel pathways for amide bond formation. nju.edu.cn
Sustainable Precursors: The adipic acid backbone of the target molecule is conventionally produced via processes that can generate nitrous oxide (N2O), a potent greenhouse gas. nih.govresearchgate.net A greener approach involves synthesizing adipic acid from renewable biomass-derived platform molecules, such as glucose, through biocatalytic or chemocatalytic routes. nih.gov
Table 3: Comparison of Synthesis Methods for Amide Bond Formation
| Method | Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Traditional | Acyl chlorides, coupling reagents, hazardous solvents | High yields, well-established | Poor atom economy, hazardous waste, harsh conditions |
| Biocatalytic | Lipase enzymes, green solvents, mild temperatures | High selectivity, minimal waste, environmentally benign | Enzyme cost and stability can be limitations |
| Solvent-Free | Grinding, microwave heating | No solvent waste, often faster reaction rates | Not suitable for all substrates, potential for thermal decomposition |
| Photocatalytic | Visible light, photocatalyst | Mild conditions, novel reactivity | Catalyst cost and separation may be issues |
Assessment of Environmental Persistence and Transformation Products
The environmental persistence of this compound is expected to be moderate. Its structure, containing both hydrolysable amide and ester groups, suggests it will not be a persistent organic pollutant. nih.gov
Persistence:
In soil and surface waters, microbial degradation is likely to be the primary removal mechanism, with a half-life measured in days to weeks, similar to other moderately degradable compounds like DEET. nih.gov
The rate of degradation will be highly dependent on environmental conditions such as temperature, pH, and the presence of acclimated microbial populations.
Hydrolysis of the ester and amide bonds is a key factor in its degradation. While amides are generally stable, enzymatic hydrolysis can significantly accelerate their breakdown. libretexts.org
Transformation Products: The primary transformation products will result from the initial steps of biodegradation and photodegradation.
From Biodegradation: As outlined in section 8.1, the major initial products from microbial activity are expected to be Monomethyl adipate and Diethylamine . nih.govethz.ch Further degradation would yield Adipic acid .
From Photodegradation: In the atmosphere, reaction with hydroxyl radicals would likely lead to N-de-ethylation, forming Methyl 6-(ethylamino)-6-oxohexanoate and subsequently Methyl 6-amino-6-oxohexanoate . In aqueous systems, direct photolysis could lead to cleavage of the amide bond.
Monitoring for these specific transformation products in environmental samples would be crucial for a complete assessment of the compound's environmental fate.
Table 4: Potential Transformation Products of this compound
| Transformation Product | Originating Process | Environmental Compartment |
|---|---|---|
| Monomethyl adipate | Biodegradation (Amide hydrolysis) | Water, Soil |
| Diethylamine | Biodegradation (Amide hydrolysis) | Water, Soil |
| Adipic acid | Biodegradation (Ester hydrolysis) | Water, Soil |
Future Directions and Emerging Research Avenues for Methyl 6 Diethylamino 6 Oxohexanoate
Exploration of Novel Synthetic Methodologies
The development of efficient and sustainable methods for the synthesis of Methyl 6-(diethylamino)-6-oxohexanoate is a primary area for future research. Current approaches to similar N,N-dialkyl adipamic acid esters often involve multi-step processes. sci-hub.se
Novel synthetic strategies could focus on:
Direct Catalytic Amidation: Investigating the direct amidation of adipic acid monomethyl ester with diethylamine (B46881) using novel catalysts is a promising avenue. Recent advancements in catalysis have identified various systems, including those based on boron, that can facilitate direct amide bond formation, minimizing the need for stoichiometric activating agents and reducing waste. organic-chemistry.orgresearchgate.netnih.gov
One-Pot Syntheses: Developing one-pot procedures starting from adipic acid or adipic anhydride (B1165640) could significantly improve efficiency. For instance, a method involving the formation of adipic anhydride followed by a selective alcoholysis and subsequent amidation in a single reaction vessel would be highly desirable. google.com
Flow Chemistry: The use of continuous flow reactors could offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Direct Catalytic Amidation | Atom economy, reduced waste, milder reaction conditions. | Development of highly active and selective catalysts. organic-chemistry.orgresearchgate.netnih.gov |
| One-Pot Syntheses | Increased efficiency, reduced purification steps. | Optimization of reaction conditions for sequential transformations. google.com |
| Flow Chemistry | Enhanced control, improved safety, scalability. | Reactor design and optimization of flow parameters. |
Discovery of New Reactivity Profiles and Catalytic Applications
The inherent functionalities of this compound, namely the tertiary amide and the methyl ester, suggest a range of potential chemical transformations and applications in catalysis.
Future research could explore:
Selective Reductions: Developing methods for the selective reduction of either the ester or the amide group would provide access to a variety of valuable building blocks, such as amino alcohols and diols with a tertiary amine moiety.
Functional Group Interconversion: The ester and amide groups can be subjected to various transformations to introduce new functionalities. For example, hydrolysis of the ester would yield the corresponding carboxylic acid, which could be further modified.
Catalytic Applications: The N,N-diethylamide moiety could act as a directing group in C-H activation reactions, enabling the functionalization of the aliphatic chain. Furthermore, the compound could serve as a ligand for transition metal catalysts, with the potential for applications in various organic transformations.
Development of Advanced Materials Incorporating the Compound
The long aliphatic chain and the polar amide and ester groups of this compound make it an interesting candidate for incorporation into advanced materials.
Emerging research avenues include:
Polymer Synthesis: The compound could be used as a monomer or a chain modifier in the synthesis of polyamides and polyesters. By analogy with other adipamide (B165785) derivatives, its incorporation could influence properties such as crystallinity, melting point, and mechanical strength. nih.gov The N,N-diethyl group, in particular, would disrupt hydrogen bonding that is characteristic of traditional polyamides, potentially leading to materials with lower melting points and increased flexibility.
Plasticizers and Lubricants: Due to its structure, it may exhibit properties suitable for use as a biodegradable plasticizer or a high-performance lubricant.
Self-Assembling Materials: The amphiphilic nature of the molecule could be exploited to create self-assembling systems, such as micelles or vesicles, with potential applications in drug delivery or nanotechnology.
| Material Application | Potential Properties Conferred | Research Focus |
| Polyamides/Polyesters | Modified crystallinity, lower melting point, increased flexibility. | Copolymerization studies and material characterization. nih.gov |
| Plasticizers | Improved flexibility and processability of polymers. | Compatibility studies with various polymer matrices. |
| Self-Assembling Systems | Formation of micelles or vesicles in solution. | Investigation of self-assembly behavior and critical micelle concentration. |
Integration into Advanced Analytical and Sensing Technologies
The N,N-diethylamide functionality can be leveraged for the development of novel analytical and sensing technologies.
Future directions in this area may involve:
Electrochemical Sensors: The amide group can coordinate with metal ions, making the compound a potential component of ion-selective electrodes or electrochemical sensors for the detection of specific metal cations. Functionalized aliphatic amides have been explored for such applications.
Chromatographic Applications: The compound could be used as a stationary phase modifier in gas chromatography or high-performance liquid chromatography to achieve specific separations.
Chemosensors: By incorporating a chromophore or fluorophore into the molecule, it could be developed into a chemosensor for the detection of various analytes through changes in its optical properties upon binding.
Computational Design and Prediction of Novel Analogs with Enhanced Properties
Computational chemistry and molecular modeling can play a crucial role in accelerating the discovery and development of analogs of this compound with tailored properties.
Research in this area will likely focus on:
Structure-Property Relationships: Using Density Functional Theory (DFT) and other computational methods to understand how modifications to the chemical structure affect its physical and chemical properties. Studies on similar N,N-dialkylamides have demonstrated the utility of DFT in predicting molecular interactions and stability. nih.govrsc.org
Virtual Screening: Creating virtual libraries of analogs and using computational screening to identify candidates with desired properties, such as enhanced catalytic activity, improved material performance, or specific binding affinities for sensing applications.
Reaction Mechanism Elucidation: Using computational tools to investigate the mechanisms of synthetic reactions and catalytic cycles involving the compound and its derivatives, which can guide the optimization of experimental conditions.
| Computational Approach | Research Objective | Potential Impact |
| Density Functional Theory (DFT) | Elucidate electronic structure and predict reactivity. | Guide the design of more efficient catalysts and functional materials. nih.govrsc.org |
| Molecular Dynamics (MD) | Simulate behavior in different environments (e.g., as a plasticizer). | Predict material properties and compatibility. |
| Virtual Screening | Identify novel analogs with desired functionalities. | Accelerate the discovery of new compounds with enhanced performance. |
Addressing Challenges in Large-Scale Synthesis and Process Optimization
For any potential industrial application of this compound, the development of a cost-effective and scalable synthetic process is crucial.
Future research will need to address:
Catalyst Recovery and Reuse: For catalytic processes, developing methods for the efficient recovery and reuse of the catalyst is essential for economic viability and sustainability.
Process Intensification: Utilizing process intensification techniques, such as reactive distillation or membrane reactors, could improve efficiency and reduce the environmental footprint of the synthesis.
Purification Strategies: Developing efficient and scalable purification methods to obtain the final product with high purity is a critical aspect of process development. Traditional amidation processes often require extensive purification to remove byproducts and unreacted starting materials. researchgate.net
Q & A
Q. Stability Data :
| Condition | Degradation (%) | Time (months) |
|---|---|---|
| 25°C, dry N₂ | <2 | 12 |
| 40°C, ambient humidity | 15–20 | 3 |
Advanced: How can computational modeling predict biological activity of Methyl 6-(diethylamino)-6-oxohexoate?
Methodological Answer:
- Molecular docking : Simulate interactions with target enzymes (e.g., proteases or kinases) using AutoDock Vina. The diethylamino group’s hydrophobicity may enhance binding to hydrophobic pockets .
- QSAR models : Correlate logP values (predicted at 1.8–2.2) with membrane permeability for drug design .
Validation : Compare computational predictions with in vitro enzyme inhibition assays (IC₅₀) .
Basic: What analytical challenges arise in distinguishing positional isomers (e.g., 6-oxo vs. 5-oxo derivatives)?
Methodological Answer:
- GC-MS : Use retention index differences (ΔRI > 50) coupled with fragmentation patterns (m/z 143 for 6-oxo vs. m/z 129 for 5-oxo) .
- ²D NMR (HSQC, HMBC) : Correlate carbonyl carbon (δ 208 ppm) with adjacent protons to confirm position .
Advanced: How to resolve contradictions in reported synthetic yields (e.g., 60% vs. 85%)?
Methodological Answer:
- Reproduce conditions : Verify catalyst purity, solvent dryness, and inert atmosphere .
- Design of Experiments (DoE) : Use factorial design to isolate critical factors (e.g., amine equivalents, stirring rate) .
Advanced: What methodologies assess the compound’s potential as a pro-drug scaffold?
Methodological Answer:
- Hydrolysis kinetics : Measure ester cleavage rates in simulated physiological buffers (pH 7.4, 37°C) using HPLC .
- Cell-based assays : Test cytotoxicity (MTT assay) and intracellular release of active metabolites (e.g., 6-(diethylamino)-6-oxohexanoic acid) .
Basic: How to troubleshoot low yields in amidation reactions involving this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
